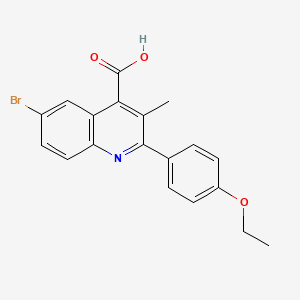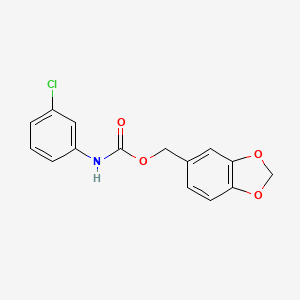![molecular formula C19H23BrN2O2S B11594026 (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594026.png)
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(5-ブロモ-2-エトキシフェニル)メチリデン]-3-シクロヘキシル-1-メチル-2-スルファニリデンイミダゾリジン-4-オンは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。ブロモ化フェニル基とスルファニリデンイミダゾリジン-4-オンコアを特徴とする独自の構造は、化学、生物学、医学における研究の興味深い対象となっています。
準備方法
合成経路と反応条件
(5Z)-5-[(5-ブロモ-2-エトキシフェニル)メチリデン]-3-シクロヘキシル-1-メチル-2-スルファニリデンイミダゾリジン-4-オンの合成は、通常、ブロモ化フェニル前駆体の調製から始まる複数のステップを伴います。次に、イミダゾリジン-4-オン環の形成とスルファニリデン基の導入が行われます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために不可欠です。
工業生産方法
この化合物の工業生産は、スケーラビリティと費用対効果を確保するために合成経路の最適化を伴う可能性があります。これには、連続フローリアクター、高度な精製技術、自動化の使用による効率性と再現性の向上を含めることができます。
化学反応の分析
反応の種類
(5Z)-5-[(5-ブロモ-2-エトキシフェニル)メチリデン]-3-シクロヘキシル-1-メチル-2-スルファニリデンイミダゾリジン-4-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を変更したりできます。
還元: 還元反応は、硫黄原子または他の官能基の酸化状態を変更するために使用できます。
置換: フェニル環の臭素原子は、求核置換反応によって他の基で置換できます。
一般的な試薬と条件
これらの反応のための一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、メトキシドナトリウムなどの求核剤があります。温度、溶媒、pHなどの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応はさまざまな官能基をフェニル環に導入する可能性があります。
科学研究の応用
化学
化学では、(5Z)-5-[(5-ブロモ-2-エトキシフェニル)メチリデン]-3-シクロヘキシル-1-メチル-2-スルファニリデンイミダゾリジン-4-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独自の構造により、新しい反応機構の探求と新規化合物の開発が可能になります。
生物学
生物学的研究では、この化合物は、生物活性分子としての可能性について調査されます。酵素や受容体などの生物学的標的との相互作用は、その作用機序と潜在的な治療的用途に関する洞察を提供できます。
医学
医学では、(5Z)-5-[(5-ブロモ-2-エトキシフェニル)メチリデン]-3-シクロヘキシル-1-メチル-2-スルファニリデンイミダゾリジン-4-オンは、薬物候補としての可能性について探求できます。その独自の構造は、特定の疾患標的に対する選択性と効力に関して利点をもたらす可能性があります。
産業
産業セクターでは、この化合物は、新しい材料の開発や化学プロセスにおける触媒として使用される可能性があります。その独自の特性は、さまざまな産業用途の進歩に貢献できます。
科学的研究の応用
Chemistry
In chemistry, (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can contribute to advancements in various industrial applications.
作用機序
(5Z)-5-[(5-ブロモ-2-エトキシフェニル)メチリデン]-3-シクロヘキシル-1-メチル-2-スルファニリデンイミダゾリジン-4-オンの作用機序は、特定の分子標的との相互作用を含みます。これらの標的には、生物学的プロセスにおいて役割を果たす酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物の構造により、これらの標的に結合してその活性を調節することができ、さまざまな生物学的効果が生じます。
類似の化合物との比較
類似の化合物
酢酸エチル: エステル官能基が類似している広く使用されている化学中間体。
リンガー乳酸液: 化合物中のエトキシ基と比較できる乳酸が含まれています。
独自性
(5Z)-5-[(5-ブロモ-2-エトキシフェニル)メチリデン]-3-シクロヘキシル-1-メチル-2-スルファニリデンイミダゾリジン-4-オンを際立たせているのは、ブロモ化フェニル基とスルファニリデンイミダゾリジン-4-オンコアの組み合わせです。この独自の構造は、他の類似化合物には見られない独特の化学的および生物学的特性を提供します。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Ringer’s lactate solution: Contains lactate, which can be compared to the ethoxy group in the compound.
Uniqueness
What sets (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one apart is its combination of a brominated phenyl group and a sulfanylideneimidazolidinone core. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C19H23BrN2O2S |
|---|---|
分子量 |
423.4 g/mol |
IUPAC名 |
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H23BrN2O2S/c1-3-24-17-10-9-14(20)11-13(17)12-16-18(23)22(19(25)21(16)2)15-7-5-4-6-8-15/h9-12,15H,3-8H2,1-2H3/b16-12- |
InChIキー |
NQKQEFHDAKLVTE-VBKFSLOCSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3 |
正規SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)N2C)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-(2-Bromo-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)](/img/structure/B11593943.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11593944.png)

![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]-2-(4-ethylphenoxy)acetamide](/img/structure/B11593958.png)
![6-{[2-(diethylamino)ethyl]amino}-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11593964.png)
![N-(3,4-dimethoxyphenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B11593969.png)

![(2E)-2-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B11593979.png)
![(3aS,4R,9bR)-4-(3-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11593990.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11593997.png)
![4-(4-chlorophenyl)-2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]phthalazin-1(2H)-one](/img/structure/B11594002.png)
![4-chloro-N-{3-[(3-fluorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11594024.png)
![(3Z)-5-bromo-1-butyl-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11594045.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11594051.png)
